molecular formula C10H15BrCl2N2 B2971750 1-(2-Bromophenyl)piperazine;dihydrochloride CAS No. 76835-06-8

1-(2-Bromophenyl)piperazine;dihydrochloride

Cat. No.: B2971750
CAS No.: 76835-06-8
M. Wt: 314.05
InChI Key: XHZDOPYMPROLIN-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)piperazine;dihydrochloride is a useful research compound. Its molecular formula is C10H15BrCl2N2 and its molecular weight is 314.05. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Piperazine derivatives often target neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems. They can act as agonists or antagonists of various neurotransmitter receptors .

    Mode of Action

    The mode of action can vary widely depending on the specific piperazine derivative. Some may block the reuptake of neurotransmitters, while others may mimic the action of neurotransmitters .

    Biochemical Pathways

    Piperazine derivatives can affect multiple biochemical pathways related to neurotransmission, including the synthesis, release, and degradation of various neurotransmitters .

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives can vary widely depending on the specific compound and its chemical properties .

    Result of Action

    The molecular and cellular effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity .

    Action Environment

    The action, efficacy, and stability of piperazine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Properties

IUPAC Name

1-(2-bromophenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZDOPYMPROLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.